Ac-asp-ome

Übersicht

Beschreibung

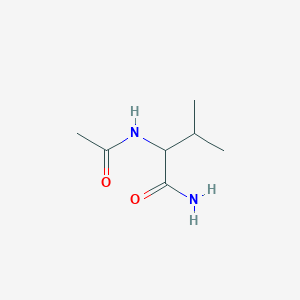

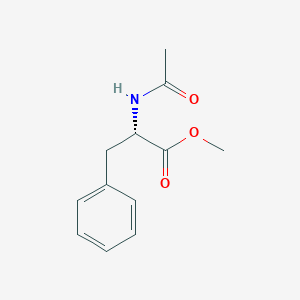

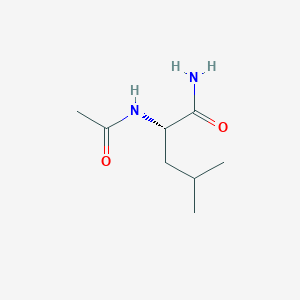

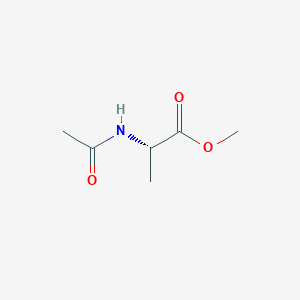

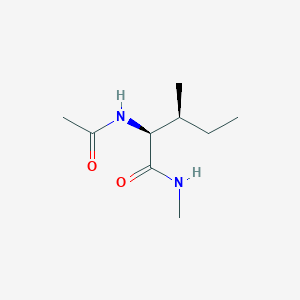

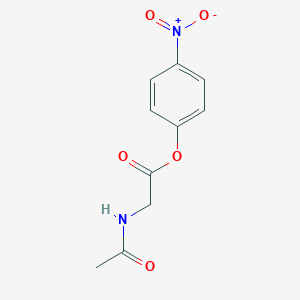

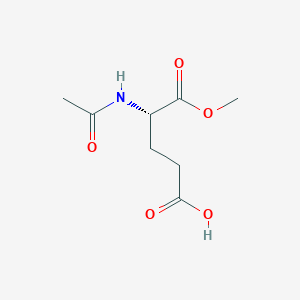

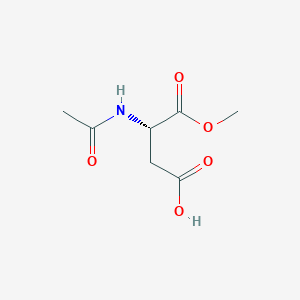

“Ac-asp-ome” is a chemical compound with the IUPAC name (3S)-3-(acetylamino)-4-methoxy-4-oxobutanoic acid . It has a molecular weight of 189.17 and is also known by other names such as Acetyl-L-aspartic acid α-methyl ester . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “Ac-asp-ome” is represented by the formula C7H11NO5 . The InChI code for this compound is 1S/C7H11NO5/c1-4(9)8-5(3-6(10)11)7(12)13-2/h5H,3H2,1-2H3,(H,8,9)(H,10,11)/t5-/m0/s1 . The compound is solid in its physical form .

Physical And Chemical Properties Analysis

“Ac-asp-ome” is a solid compound . It has a molecular weight of 189.17 and its IUPAC name is (3S)-3-(acetylamino)-4-methoxy-4-oxobutanoic acid . The compound should be stored at room temperature .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

- Summary of the Application : Ac-asp-ome plays a pivotal role in synthetic chemistry due to its numerous applications as inhibitors of hydrolytic enzymes . The main application of these peptidyl α-fluorinated ketones in medicinal chemistry relies on their ability to strongly and selectively inhibit serine and cysteine proteases .

- Methods of Application : These compounds can be used as probes to study the proteolytic activity of the aforementioned proteases and to elucidate their role in the insurgence and progress of several diseases . If the fluorinated methyl ketone moiety is suitably connected to a peptidic backbone, it may confer to the resulting structure an excellent substrate peculiarity and the possibility of being recognized by a specific subclass of human or pathogenic proteases .

- Results or Outcomes : Peptidyl fluoromethyl ketones are currently highly exploited for the target-based design of compounds for the treatment of topical diseases such as various types of cancer and viral infections .

Bioavailability Studies

- Summary of the Application : N-methylation has a significant impact on improving the oral bioavailability, lipophilicity, and aqueous solubility of peptide-based lead drug structures .

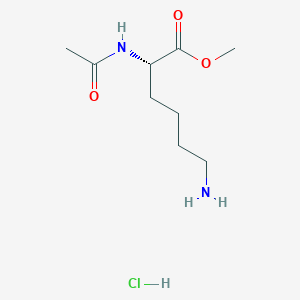

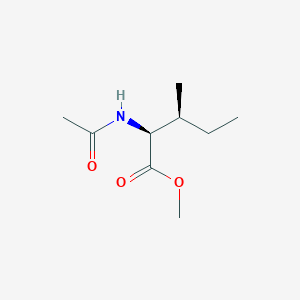

- Methods of Application : The selected mono-amino acid derivatives Ac-X-OMe, where X = Gly, Val, Leu, Ile, Phe, Met, Cys, Ser, Asp, and His as well as their corresponding N-methylated analogues were studied .

- Results or Outcomes : The study provides insights into how N-methylation can improve the properties of peptide-based lead drug structures .

Ergogenic Supplements

- Summary of the Application : Amino acids and amino acid derivatives, including Ac-asp-ome, have been commercially used as ergogenic supplements .

- Methods of Application : These supplements are used to influence the secretion of anabolic hormones, supply of fuel during exercise, improve mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

- Results or Outcomes : The use of these supplements can enhance physical performance and recovery .

Caspase Inhibitor

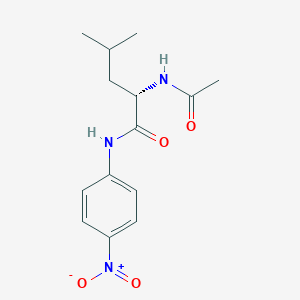

- Summary of the Application : Ac-asp-ome has been used in the form of a tetrapeptidyl fluoromethyl ketone (FMK), specifically Ac-Asp(OMe)-Val-Ala-Asp(OMe)-CH2F (Ac-DVAD-fmk), as a caspase inhibitor .

- Methods of Application : This compound was used to determine the 3D-structure of a specific isoform of caspase by X-ray crystallography .

- Results or Outcomes : The study provided insights into the topological similarity of this caspase isoform with interleukin-1β-converting enzyme (ICE, Casp-1) .

Chemical Synthesis

- Summary of the Application : Ac-asp-ome is used in chemical synthesis . It is a key component in the synthesis of various organic compounds .

- Results or Outcomes : The outcomes of these syntheses are diverse, as they can lead to a wide range of organic compounds with different properties .

Aspartic Acid Derivative

- Summary of the Application : Ac-asp-ome is an aspartic acid derivative . Aspartic acid derivatives have been commercially used as ergogenic supplements .

- Methods of Application : These supplements are used to influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

- Results or Outcomes : The use of these supplements can enhance physical performance and recovery .

Safety And Hazards

“Ac-asp-ome” should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

(3S)-3-acetamido-4-methoxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO5/c1-4(9)8-5(3-6(10)11)7(12)13-2/h5H,3H2,1-2H3,(H,8,9)(H,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCNZNZZVMFPESV-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-asp-ome | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.